

Ihmt-mst1-58 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ihmt-mst1-58	
Cat. No.:	B12397432	Get Quote

Application Notes and Protocols: Ihmt-mst1-58

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and handling of the potent MST1 inhibitor, **Ihmt-mst1-58**. The included protocols offer guidance for preparing solutions and conducting in vitro experiments.

Product Information

Product Name: Ihmt-mst1-58

CAS Number: 2652393-27-0

Molecular Formula: C28H29N5O3

Molecular Weight: 499.57 g/mol

• Mechanism of Action: **Ihmt-mst1-58** is a potent inhibitor of Mammalian Sterile 20-like kinase 1 (MST1), a key component of the Hippo signaling pathway. It has been shown to have an IC₅₀ of 2.7 nM for MST1. By inhibiting MST1, **Ihmt-mst1-58** prevents the downstream phosphorylation of MOB1 and LATS1 in a dose-dependent and time-dependent manner.

Solubility



The solubility of **Ihmt-mst1-58** has been determined in various solvents. The data is summarized in the table below for easy comparison. It is important to note that for achieving higher concentrations in DMSO, sonication may be required.

Solvent	Solubility	Concentration (mM)	Notes
DMSO	100 mg/mL	198.99 mM	Ultrasonic assistance may be necessary.
DMSO	≥50 mg/mL	≥100.09 mM	-
DMSO	≥25 mg/mL	≥50.04 mM	-
Water	< 0.1 mg/mL	Insoluble	-

Storage and Stability

Proper storage of Ihmt-mst1-58 is crucial to maintain its activity.

- Solid (Powder):
 - Store at -20°C for up to 3 years.
 - Store at 4°C for up to 2 years.
- In Solvent:
 - Store at -80°C for up to 6 months.
 - Store at -20°C for up to 1 month.

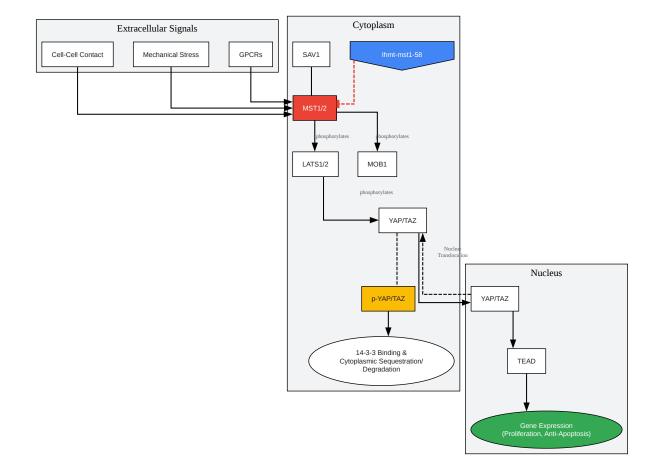
It is recommended to prepare fresh solutions for experiments. If storing solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Signaling Pathway

Ihmt-mst1-58 targets the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size. Dysregulation of this pathway is implicated in various cancers. **Ihmt-**



mst1-58's inhibition of MST1 leads to a downstream cascade of events, ultimately impacting the nuclear translocation of the transcriptional co-activators YAP and TAZ.





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Figure 1: The Hippo Signaling Pathway and the inhibitory action of Ihmt-mst1-58.

Experimental Protocols Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **Ihmt-mst1-58** in DMSO for subsequent dilution in cell culture media or assay buffers.

Materials:

- Ihmt-mst1-58 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Protocol:

- Equilibrate the **Ihmt-mst1-58** powder to room temperature before opening the vial to prevent moisture condensation.
- Weigh the desired amount of **Ihmt-mst1-58** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
- Vortex the solution for 1-2 minutes to aid dissolution.
- If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.



• Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

In Vitro Cell-Based Assay Protocol

Objective: To assess the effect of **Ihmt-mst1-58** on the phosphorylation of downstream targets in a cell line, such as SNU-449.

Materials:

- SNU-449 cells (or other relevant cell line)
- Complete cell culture medium
- Ihmt-mst1-58 stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE and Western blot reagents
- Primary antibodies against p-MOB1, MOB1, p-LATS1, LATS1, and a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Protocol:

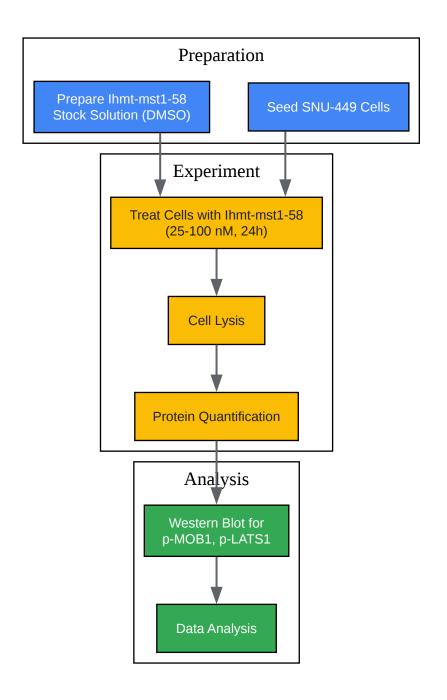
- Cell Seeding: Seed SNU-449 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- · Cell Treatment:
 - Prepare working solutions of Ihmt-mst1-58 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 25 nM, 50 nM, 100 nM).



- Include a vehicle control (DMSO) at the same final concentration as in the highest Ihmtmst1-58 treatment group.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ihmt-mst1-58 or the vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours).
- Cell Lysis:
 - o After incubation, wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
 - Transfer the supernatant (protein extract) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
- Western Blotting:
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against p-MOB1, MOB1, p-LATS1, and LATS1.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.



 Analyze the band intensities to determine the effect of Ihmt-mst1-58 on the phosphorylation of MOB1 and LATS1.



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Figure 2: A generalized workflow for in vitro cell-based assays with **Ihmt-mst1-58**.

In Vivo Formulation







For animal studies, **Ihmt-mst1-58** has been successfully formulated for oral gavage. A common formulation is a suspension in 0.5% HPMC (hydroxypropyl methylcellulose) and 0.2% Tween 80 in water.

Disclaimer: This information is for research use only and is not intended for human or veterinary use. Please consult the relevant safety data sheets (SDS) before handling this compound. The provided protocols are for guidance and may require optimization for specific experimental conditions.

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